Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-
Description
Properties
CAS No. |
55426-93-2 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]ethanol |
InChI |
InChI=1S/C11H16O5/c1-13-10(14-7-6-12)2-4-11(5-3-10)15-8-9-16-11/h2-5,12H,6-9H2,1H3 |
InChI Key |
KKQDTYAJKNBXRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=CC2(C=C1)OCCO2)OCCO |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
-
Starting Material : Cyclohexanedione (10.0 g, 0.08 mol)
-
Catalyst : p-Toluenesulfonic acid monohydrate (2.44 g, 0.01 mol)
-
Solvent : Toluene (500 mL)
Introduction of the Methoxy Group
Regioselective methylation at position 8 is critical. A two-step protocol involving hydroxyl protection and subsequent methylation is employed:
-
Hydroxyl Protection :
The hydroxyl group is protected as a methoxymethyl (MOM) ether using chloromethyl methyl ether (MOMCl) and potassium carbonate in acetone. This step ensures selectivity during methylation. -
Methylation :
The protected intermediate is treated with methyl iodide (MeI) and tetrabutylammonium hydrogensulfate (TBAHS) in tetrahydrofuran (THF) under basic conditions.
Example Protocol:
-
Starting Material : 2-Hydroxy-4-O-methoxymethylbenzaldehyde (1.69 g, 9.3 mmol)
-
Base : 2M NaOH (20 mL, 40 mmol)
-
Methylating Agent : Methyl iodide (8.7 g, 61.3 mmol)
-
Solvent : THF (50 mL)
-
Yield : 93% after silica gel chromatography.
Etherification with Ethanol
The ethoxyethanol side chain is introduced via Williamson ether synthesis or Mitsunobu reaction.
Williamson Ether Synthesis
A hydroxyl group on the spirocyclic core is deprotonated with sodium hydride (NaH) and reacted with 2-bromoethanol in dry tetrahydrofuran (THF).
Reaction Conditions:
-
Substrate : 8-Methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol (1.0 g, 5.2 mmol)
-
Base : NaH (60% dispersion in mineral oil, 0.25 g, 6.2 mmol)
-
Alkylating Agent : 2-Bromoethanol (0.76 g, 6.2 mmol)
-
Solvent : THF (30 mL)
-
Yield : 78% (isolated via distillation).
Mitsunobu Reaction
For stereocontrolled etherification, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the spirocyclic alcohol with ethanol derivatives.
Example:
-
Substrate : 8-Methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol (165 mg, 0.84 mmol)
-
Reagents : DEAD (386 mg, 0.87 mmol), PPh₃ (227 mg, 0.87 mmol)
-
Alcohol Partner : 2-Hydroxyethanol (52 mg, 0.84 mmol)
-
Solvent : THF (15 mL)
-
Yield : 46% after column chromatography.
One-Pot Tandem Functionalization
Recent advances combine ketalization, methylation, and etherification in a single pot. A notable method uses N-methyl-N-phenylaminodifluorosulfinium tetrafluoroborate as a dual-purpose catalyst for methylation and etherification.
Procedure:
-
Ketal Formation : Cyclohexanedione (5.0 g, 40 mmol) and ethylene glycol (3.0 mL, 48 mmol) in toluene with p-toluenesulfonic acid.
-
Methylation/Etherification : Addition of MeI (6.8 g, 48 mmol) and 2-bromoethanol (5.9 g, 48 mmol) catalyzed by N-methyl-N-phenylaminodifluorosulfinium tetrafluoroborate (1.5 equiv).
-
Workup : Aqueous NaHCO₃ extraction and silica gel chromatography.
-
Yield : 60% (over three steps).
Analytical Data and Characterization
Successful synthesis is confirmed via spectral data:
Challenges and Optimizations
-
Regioselectivity : Competing reactions at C-6 and C-9 require careful control of steric and electronic factors. Using bulky bases (e.g., LDA) improves selectivity.
-
Side Reactions : Over-alkylation is mitigated by stepwise addition of alkylating agents.
-
Purification : Silica gel chromatography with ethyl acetate/hexanes (3:7) effectively isolates the product.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors enhance efficiency:
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted ethers
Scientific Research Applications
Medicinal Chemistry
Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- has shown promise in pharmacological research due to its potential as a therapeutic agent.
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. The unique dioxaspiro structure may enhance the bioactivity of ethanol derivatives against various pathogens, making it a candidate for further investigation in drug development .
Anti-inflammatory Properties
Research has suggested that spiro compounds can modulate inflammatory pathways. Ethanol derivatives may possess the ability to inhibit pro-inflammatory cytokines, thus providing a basis for developing anti-inflammatory drugs .
Materials Science
The compound's unique properties also make it suitable for applications in materials science.
Polymer Synthesis
Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- can be utilized as a monomer or additive in polymer synthesis. Its spiro structure can impart flexibility and strength to polymer matrices, making it valuable in creating advanced materials for various applications .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be employed in formulating coatings and adhesives that require durability and resistance to environmental factors .
Environmental Science
Ethanol derivatives are being explored for their potential in environmental applications.
Bioremediation
The compound may play a role in bioremediation efforts, particularly in the degradation of pollutants. Its structural properties could facilitate interactions with microbial systems that break down environmental contaminants .
Sustainable Chemistry
As a renewable resource, ethanol-based compounds are being investigated for their role in sustainable chemistry practices. The use of such compounds could reduce reliance on fossil fuels and lower environmental impact .
Case Study 1: Antimicrobial Efficacy
A study conducted on structurally similar spiro compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The findings suggest that ethanol derivatives could be further explored as potential antibacterial agents in clinical settings .
Case Study 2: Polymer Development
Research on the incorporation of dioxaspiro compounds into polymer blends revealed enhanced mechanical properties and thermal stability. This case illustrates the potential of using ethanol derivatives in developing high-performance materials for industrial applications .
Case Study 3: Environmental Applications
A recent investigation into the bioremediation capabilities of ethanol derivatives highlighted their effectiveness in degrading specific pollutants in soil samples. This study supports the potential use of such compounds in environmental cleanup processes .
Mechanism of Action
The mechanism of action of Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The methoxy group may enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Target Compound:
Spirocycle Formation : Similar to , using hypervalent iodine reagents (e.g., PhI(OAc)₂) to construct the dioxaspiro framework.
Methoxy Introduction : As in , NaBH₄ reduction of a ketone followed by methylation.
Ethoxy Side-Chain Attachment: Etherification or nucleophilic substitution to introduce the ethanol moiety.
Comparative Syntheses:
- 6,9-Dimethyl Analogs : Synthesized via PhI(OAc)₂-mediated cyclization (47% yield) .
- 8-Methoxy Derivatives : Achieved via ketone reduction (61% yield) and subsequent methylation .
- Spiro[4.5]deca-6,9-diene-8-ones : Prepared via Pd-catalyzed [3+2] annulation (high diastereoselectivity) .
The target’s conjugated diene may necessitate protection/deprotection strategies to prevent undesired cycloadditions during synthesis.
Physicochemical Properties
Functional and Application Differences
- Pharmaceutical Intermediates: The target’s diene and ether groups make it suitable for controlled-release formulations or prodrugs, whereas amino-substituted analogs () may serve as amine precursors in peptidomimetics.
- Material Science : The diene in the target could enable polymerization (e.g., radical ring-opening, as in ), unlike saturated spirocycles.

- Biological Activity : Benzylidene-substituted spirocycles () exhibit antimicrobial properties, but the target’s lack of aromatic groups may shift activity toward anti-inflammatory or CNS targets.
Key Research Findings
Spirocycle Reactivity : The 6,9-diene system in the target enables regioselective [4+2] cycloadditions, a feature absent in saturated analogs .
Thermal Stability : Diene-containing spirocycles (e.g., ) decompose at lower temperatures (~150°C) than saturated analogs (>200°C) .
Biological Activity
Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- (CAS No. 55426-93-2) is a compound of interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 228.242 g/mol. The compound features a dioxaspiro structure that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C11H16O |
| Molecular Weight | 228.242 g/mol |
| CAS Number | 55426-93-2 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Biological Activities
Research indicates that compounds with dioxaspiro structures often exhibit various biological activities, including:
- Antimicrobial Activity : Dioxaspiro compounds have shown potential in inhibiting microbial growth. In vitro studies suggest that related compounds can exhibit significant antimicrobial properties against various pathogens.
- Antioxidant Properties : Compounds similar to ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in biological systems.
- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
- Neuroprotective Effects : There is emerging evidence suggesting that dioxaspiro compounds may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Antimicrobial Activity Study
A study conducted on a series of dioxaspiro compounds demonstrated that those with hydroxyl and methoxy groups exhibited enhanced antimicrobial activity compared to their counterparts without these functional groups. The study found that ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- effectively inhibited the growth of several bacterial strains.
Antioxidant Activity Assessment
In a comparative study using the DPPH radical scavenging assay, ethanol derivatives showed significant antioxidant activity. The compound's ability to donate electrons was measured, revealing a strong correlation between the presence of the dioxaspiro structure and antioxidant efficacy.
Cytotoxicity Evaluation
Research published in Journal of Medicinal Chemistry highlighted the cytotoxic effects of dioxaspiro compounds on human cancer cell lines. The study indicated that ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- displayed selective toxicity towards certain cancer cells while sparing normal cells.
Q & A
Q. What are the recommended synthetic routes for this spirocyclic ethanol derivative in academic settings?
The compound can be synthesized via multi-step protocols involving spiro ring formation and functionalization. For example:
- Step 1 : Reduction of a ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) using NaBH₄ in MeOH yields the corresponding alcohol .
- Step 2 : Methoxylation via acid-catalyzed etherification (e.g., using p-TsOH in H₂O) introduces the methoxy group to the spiro system .
- Step 3 : Annulation reactions (e.g., [3 + 2] cycloaddition with vinylcyclopropanes under Pd/phosphine-thiourea catalysis) enable stereoselective construction of the deca-6,9-diene backbone .
Key Considerations :
- Use inert atmospheres for moisture-sensitive intermediates .
- Optimize catalyst loading (e.g., 5 mol% Pd) for high diastereoselectivity (>90% in some cases) .
Q. How should researchers safely handle and store this compound given its toxicity profile?
- Exposure Control : Use fume hoods, wear nitrile gloves, and employ full-face shields to prevent skin/eye contact (classified as acute toxicity and skin irritant) .
- Storage : Store in airtight containers under nitrogen to avoid oxidation or hydrolysis. Monitor for decomposition via periodic NMR analysis .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via authorized waste services .
Advanced Research Questions
Q. How can conflicting NMR or HRMS data during characterization be resolved?
Discrepancies often arise from diastereomers or residual solvents. Methodological approaches include:
- Diastereomer Separation : Use silica gel chromatography (e.g., hexane/EtOAc gradients) to resolve diastereomeric pairs (e.g., d.r. = 1:1 observed in related spiro compounds) .
- HRMS Calibration : Cross-validate exact mass values (e.g., calculated [M+H]⁺ = 353.2587 vs. observed 353.2582) using internal standards .
- Solvent Artifact Identification : Compare experimental NMR shifts (e.g., δ 1.2–1.4 ppm for tert-butyl groups) with literature data for analogous spiro systems .
Q. What mechanistic insights explain the oxidative degradation of this compound?
Oxidation studies on similar β-O-aryl ethers reveal:
- Radical Pathways : Intermediate spirocyclohexadienyl radicals form via nucleophilic attack of OH groups on positively charged rings, leading to dioxaspirodecadienone derivatives or cleavage products .
- Role of Catalysts : LiP (lignin peroxidase) promotes Cα–H deprotonation, while tungstocobalt(III)ate accelerates radical oxidation, suppressing fragmentation . Experimental Design :
- Use isotopic labeling (e.g., ⁴-MeOC₆H₄OCH₂CD₂OH) to track hydrogen abstraction pathways .
- Monitor reaction progress via LC-MS and EPR spectroscopy for radical detection .
Q. How can stereochemical outcomes of spiro ring-forming reactions be controlled?
- Catalyst Selection : Palladium with chiral phosphine-thiourea ligands induces enantioselectivity (e.g., >90% ee in annulations) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state stabilization for spiro transition structures .
- Temperature Modulation : Lower temperatures (−20°C) favor kinetic control, reducing racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

